molecular formula C14H11N3O B8542592 1H-Indole-3-carboxylic acid pyridin-3-ylamide

1H-Indole-3-carboxylic acid pyridin-3-ylamide

Cat. No. B8542592
M. Wt: 237.26 g/mol
InChI Key: QFXNHHVIBNIDBM-UHFFFAOYSA-N
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Patent
US08324246B2

Procedure details

3-aminopyridine (290 mg, 3.1 mmol) and indole-3-carboxylic acid (500 mg, 3.1 mmol) was dissolved in DMF (20 ml), DCC (579 mg, 3.1 mmol) was added to the solution, and then the mixture was stirred at 60° C. for 8 hours. After the reaction was completed, the product was washed and filtered to yield a target compound as a white solid (300 mg, 42%) by chromatography (methanol:dichloromethane=1:20).
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
579 mg
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17](O)=[O:18])=[CH:9]1.C1CCC(N=C=NC2CCCCC2)CC1>CN(C=O)C>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([NH:1][C:17]([C:10]2[C:11]3[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=3)[NH:8][CH:9]=2)=[O:18])[CH:3]=1

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
579 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the product was washed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1=CC(=CC=C1)NC(=O)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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